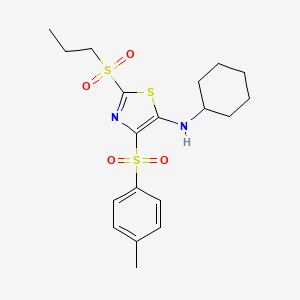

N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine

CAS No.:

Cat. No.: VC15333775

Molecular Formula: C19H26N2O4S3

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26N2O4S3 |

|---|---|

| Molecular Weight | 442.6 g/mol |

| IUPAC Name | N-cyclohexyl-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |

| Standard InChI | InChI=1S/C19H26N2O4S3/c1-3-13-27(22,23)19-21-18(17(26-19)20-15-7-5-4-6-8-15)28(24,25)16-11-9-14(2)10-12-16/h9-12,15,20H,3-8,13H2,1-2H3 |

| Standard InChI Key | HLACIBLZFXFGQQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCS(=O)(=O)C1=NC(=C(S1)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |

Introduction

N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a synthetic organic compound belonging to the class of thiazole derivatives. It is notable for its complex structure, which includes a thiazole ring, a cyclohexyl group, a propylsulfonyl group, and a tosyl group. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine typically involves multi-step reactions. These may include:

-

Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate starting materials.

-

Introduction of the Propylsulfonyl Group: This step often involves a sulfonylation reaction.

-

Attachment of the Tosyl Group: This is typically achieved through a tosylation reaction.

-

Introduction of the Cyclohexyl Group: This can be done via a nucleophilic substitution or addition reaction.

Analytical Techniques

To confirm the structure and purity of N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity and detect impurities.

-

Mass Spectrometry (MS): Helps in confirming the molecular weight and structure.

Potential Applications

While specific applications of N-cyclohexyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine are not widely documented, compounds with similar structures are often explored for their potential in medicinal chemistry. Thiazole derivatives have been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume